Phenylglyoxal monohydrate

Übersicht

Beschreibung

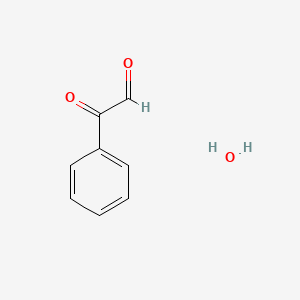

Phenylglyoxal monohydrate is an organic compound with the formula C₆H₅C(O)C(O)H·H₂O. It contains both an aldehyde and a ketone functional group. In its anhydrous form, it appears as a yellow liquid, but it readily forms a colorless crystalline hydrate. This compound has been used extensively in organic and biological chemistry, particularly as a reagent to modify the amino acid arginine .

Vorbereitungsmethoden

Phenylglyoxal monohydrate can be synthesized through various methods:

Oxidation of Acetophenone with Selenium Dioxide: This is one of the most popular methods.

Thermal Decomposition of the Sulfite Derivative of the Oxime: This method involves the thermal decomposition of the sulfite derivative of the oxime to produce phenylglyoxal.

Reaction of Methyl Benzoate with Potassium Methanesulfinate: Methyl benzoate reacts with potassium methanesulfinate to give phenylglyoxal hemimercaptal, which is then oxidized with copper (II) acetate to yield phenylglyoxal.

Analyse Chemischer Reaktionen

Phenylglyoxal monohydrate undergoes various chemical reactions:

Oxidation: Phenylglyoxal can be oxidized to form benzoic acid.

Reduction: It can be reduced to form benzyl alcohol.

Substitution: Phenylglyoxal can undergo nucleophilic substitution reactions, particularly with amines to form imines.

Common reagents used in these reactions include selenium dioxide for oxidation and sodium borohydride for reduction. Major products formed from these reactions include benzoic acid, benzyl alcohol, and imines.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

Modification of Proteins

Phenylglyoxal monohydrate is primarily known for its ability to modify specific amino acid residues in proteins, particularly arginine. This modification can alter the function and activity of enzymes, making it a valuable tool in biochemical research. For example, it has been utilized to modify carbonic anhydrase III from pig muscle, which can help elucidate the role of arginine residues in enzyme catalysis .

Antimicrobial Properties

Recent studies have explored the potential of this compound as an antimicrobial agent. It has shown effectiveness against Clostridium botulinum, where concentrations as low as 0.06 mM delayed germination in botulinal assay medium, and 5 mM inhibited neurotoxin production in food products . This suggests its utility in food safety applications, particularly as a preservative.

Organic Synthesis

Synthesis of Heterocyclic Compounds

This compound has been employed in innovative synthetic methodologies. A notable application is its use in the visible-light promoted oxidative annulation with 2-naphthols, which leads to the formation of hydroxy-naphthofuranone derivatives. This reaction is characterized by high atom economy and tolerance for various substituents, making it a significant advancement in organic synthesis .

Reagent for Chemical Reactions

In addition to its role in protein modification, this compound serves as a reagent in various chemical reactions:

- It acts as an enophile in reactions with olefins to produce allylcarboxaldehydes.

- It is involved in Knoevenagel condensation reactions to yield epoxy-γ-butyrolactams .

- Its application extends to the synthesis of imidazole derivatives through condensation reactions with guanylhydrazone .

Case Study 1: Modification of Carbonic Anhydrase III

- Objective: To investigate the role of arginine residues.

- Method: Treatment with this compound.

- Outcome: Significant changes in enzyme activity were observed, highlighting the importance of arginine in enzyme function .

Case Study 2: Antimicrobial Efficacy Against C. botulinum

- Objective: To evaluate the potential of this compound as a food preservative.

- Method: Testing various concentrations against bacterial spores.

- Outcome: Demonstrated effectiveness at low concentrations, suggesting practical applications in food safety and preservation .

Case Study 3: Synthesis of Hydroxy-Naphthofuranones

- Objective: To develop a new synthetic route under visible light.

- Method: Base-mediated oxidative annulation using this compound and 2-naphthol.

- Outcome: Successful formation of desired compounds with confirmed structures via X-ray diffraction analysis .

Data Table: Summary of Applications

Wirkmechanismus

Phenylglyoxal monohydrate exerts its effects primarily through the modification of arginine residues in proteins. The compound reacts with the guanidino group of arginine under mild conditions, forming a stable adduct. This modification can affect the protein’s structure and function, making phenylglyoxal a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Phenylglyoxal monohydrate can be compared with other similar compounds such as:

Methylglyoxal: Unlike phenylglyoxal, methylglyoxal is a simpler aldehyde with a single carbonyl group. It is also more reactive and can form advanced glycation end-products (AGEs) in biological systems.

Phenylacetaldehyde: This compound lacks the ketone functional group present in phenylglyoxal, making it less versatile in chemical reactions.

Phenylglyoxal’s unique combination of aldehyde and ketone functional groups makes it a versatile reagent in both organic and biological chemistry.

Biologische Aktivität

Phenylglyoxal monohydrate (PG) is an organic compound that has garnered attention for its diverse biological activities. This article explores its effects on various biological systems, highlighting its antimicrobial properties, enzyme inhibition, and potential applications in medical and food industries.

Phenylglyoxal (C₈H₈O₃) is characterized by both aldehyde and ketone functional groups. It exists primarily as a colorless crystalline hydrate when dissolved in water, which can revert to its anhydrous form upon heating . The compound is known to polymerize over time, leading to the formation of solid structures .

Antimicrobial Activity

Phenylglyoxal exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. Research indicates that at a concentration of 0.06 mM, PG can delay the germination of Clostridium botulinum spores, while higher concentrations (125 mM) effectively target vegetative cells . Additionally, in food preservation studies, PG at 5 mM significantly delayed the production of botulinum neurotoxin in canned chicken and beef broths at 32°C for up to 48 hours .

Table 1: Antimicrobial Efficacy of Phenylglyoxal

| Microbe | Concentration (mM) | Effect |

|---|---|---|

| Clostridium botulinum | 0.06 | Delayed germination |

| Clostridium botulinum | 125 | Inhibited vegetative cell growth |

| Botulinum neurotoxin | 5 | Delayed production in food products |

Enzyme Inhibition

PG is recognized as an arginine-modifying agent, which allows it to interact with various enzymes. For example, it has been shown to inhibit the binding of dexamethasone to the glucocorticoid receptor in mouse mammary cells . This interaction suggests that PG could alter receptor activity and potentially influence steroid hormone signaling pathways.

In another study, PG was found to significantly inactivate glucuronic acid transport across rat liver lysosomal membranes at a concentration of 1 mM . This suggests that PG can disrupt membrane transport activities, which may have implications for cellular metabolism and drug delivery systems.

Table 2: Enzyme Inhibition Effects of Phenylglyoxal

| Enzyme/Activity | Concentration (mM) | Observed Effect |

|---|---|---|

| Glucocorticoid receptor binding | - | Inhibition of dexamethasone binding |

| Glucuronic acid transport | 1 | Significant inactivation |

Mutagenicity and Cytotoxicity

Research has indicated that PG possesses mutagenic properties. In a mouse lymphoma assay without S9 activation, PG induced a high number of mutations at low concentrations (31.5 µM), demonstrating its potential as a mutagenic agent . The mutation index indicated a significant increase in mutants compared to control substances.

Furthermore, PG's cytotoxic effects have been observed in various cancer cell lines. Its ability to modify proteins through arginine interaction may contribute to its cytotoxicity, making it a compound of interest for cancer research .

Table 3: Mutagenicity Data for Phenylglyoxal

| Concentration (µM) | Mutations Induced (per 10^6 cells) |

|---|---|

| 31.5 | 659 |

| Control | 300 |

Applications in Medical and Food Industries

Given its biological activities, phenylglyoxal has potential applications in several fields:

- Medical Applications : PG has been explored as a stabilizing agent for vascular graft prostheses by modifying the surface charge of collagen to reduce thrombogenicity . Its enzyme-inhibiting properties may also be leveraged in drug formulations targeting specific pathways.

- Food Preservation : The antimicrobial properties of PG suggest its use as a food additive to enhance shelf life by inhibiting spoilage organisms .

Eigenschaften

IUPAC Name |

2-oxo-2-phenylacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2.H2O/c9-6-8(10)7-4-2-1-3-5-7;/h1-6H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBLQKZERMAVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018278 | |

| Record name | Glyoxal, phenyl-, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78146-52-8 | |

| Record name | Glyoxal, phenyl-, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is phenylglyoxal monohydrate primarily used for in chemical synthesis?

A1: this compound is a versatile building block in organic synthesis, often employed in multi-component reactions. It readily participates in reactions like aldol condensation, Michael addition, and cyclization to construct complex heterocyclic systems. For instance, it has been successfully used in the synthesis of benzo[a]carbazoles [], 3,2′-bisindoles [], and a variety of substituted furo[3,2-c]coumarins [].

Q2: Can you provide an example of how this compound is utilized in the synthesis of a specific compound?

A2: Certainly. In the synthesis of 3,2′-bisindoles, this compound reacts with indoles and N-arylenaminones in a three-component reaction. This reaction, catalyzed by a -OSO3H functionalized mesoporous MCM-41 coated on Fe3O4 nanoparticles, yields the desired 3,2′-bisindoles under mild conditions [].

Q3: Can this compound be used in environmentally friendly synthetic procedures?

A3: Yes, it can. Researchers have developed catalyst-free synthetic routes utilizing water as a solvent for reactions involving this compound. For example, the synthesis of functionalized tetrahydroindole derivatives [] and novel heteroarylamine-substituted furo[3,2-c]coumarins [] have been achieved under these greener conditions.

Q4: Are there alternative reagents for modifying arginine residues in proteins?

A5: Yes, 1,2-cyclohexanedione is another reagent that can modify arginine residues in proteins. In the case of porcine phospholipase A2, 1,2-[1-(14)C]cyclohexanedione primarily modifies Arg-6 without significantly impacting the enzyme's catalytic activity [].

Q5: Can this compound participate in reactions mediated by samarium diiodide (SmI2)?

A6: Yes, it can. this compound has been successfully employed in SmI2 mediated cross-coupling reactions with aldehydes in aqueous media, offering a route to synthesize specific adducts [].

Q6: Can this compound be used in the synthesis of chiral compounds?

A7: Yes, it can be used in asymmetric synthesis. For example, optically active β-formyl β-hydroxy esters can be prepared by reacting 2-acyl-1,3-diazabicyclo[3.3.0]octane derivatives (synthesized from (S)-2-(substituted aminomethyl)pyrrolidine and this compound) with metal enolates of ethyl acetate [].

Q7: Is this compound used in the synthesis of compounds with potential biological activity?

A8: Yes, it has been used in the synthesis of compounds evaluated for various biological activities. For instance, imidazole derivatives synthesized from this compound and guanylhydrazones were investigated for their cytotoxic activity against human cancer cell lines [].

Q8: Are there any studies on the catalytic applications of this compound beyond its role as a building block?

A9: While the provided research primarily focuses on this compound as a reactant, one study describes its use in the synthesis of a catalyst. A hypercrosslinked polymer functionalized with an N-heterocyclic carbene–copper complex was prepared using this compound. This catalyst was found to be effective in various organic transformations, including oxidative condensation, click reactions, and coupling reactions [].

Q9: What analytical techniques are commonly employed to characterize compounds derived from this compound?

A10: Various spectroscopic and analytical methods are used, including nuclear magnetic resonance (NMR) spectroscopy [], infrared spectroscopy (FTIR) [], mass spectrometry [], and X-ray diffraction (XRD) [], among others. These techniques help elucidate the structures and properties of the synthesized compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.